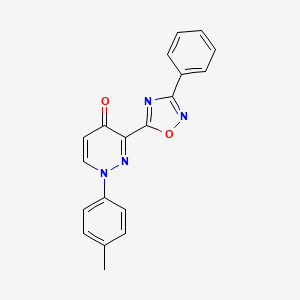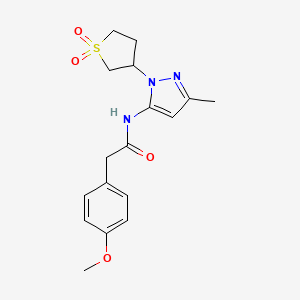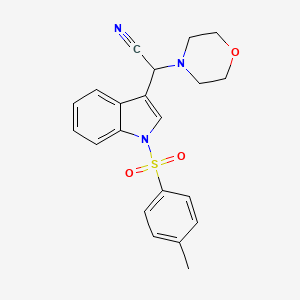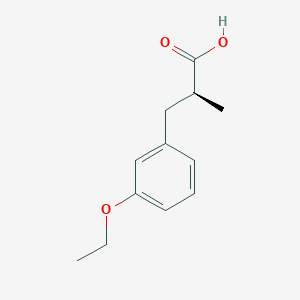![molecular formula C13H11FN4 B2643244 6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439120-67-9](/img/structure/B2643244.png)
6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer activity, with some synthesized compounds showing promising results against human tumor cell lines . It’s also been associated with inhibitory activity against EGFR and ErbB2 receptor tyrosine kinases .
Aplicaciones Científicas De Investigación
Discovery of Inhibitors for Cognitive Impairment Treatment
Researchers have discovered a set of compounds, including a clinical candidate named ITI-214, which are potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Synthesis of Enaminones for Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized, showing potential in creating substituted pyridine derivatives with significant antitumor and antimicrobial activities. These compounds have demonstrated inhibitory effects on human breast and liver carcinoma cell lines, comparable to those of standard drugs (Riyadh, 2011).
Phosphodiesterase Inhibitory Activity and Antihypertensive Potential
A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cyclic GMP phosphodiesterase, displaying promising antihypertensive activity in vivo. These compounds could be essential for developing new antihypertensive drugs (Dumaitre & Dodic, 1996).
Development of Functional Fluorophores
Researchers have developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which serve as strategic intermediates in creating functional fluorophores. These compounds exhibit significant fluorescence intensity and could be employed as fluorescent probes for biological or environmental studies (Castillo et al., 2018).
Synthesis and Evaluation of Anticancer Agents
The synthesis of a series of [1,2,4]triazolo[1,5-a]pyrimidines has been explored as anticancer agents. These compounds have demonstrated a unique mechanism in inhibiting tubulin polymerization, presenting a novel approach in cancer therapy (Zhang et al., 2007).
Development of Nonsteroidal Antiinflammatory Drugs
Studies on pyrazolo[1,5-a]pyrimidines have led to the synthesis of compounds with antiinflammatory properties, notably one that showed higher activity and a better therapeutic index than conventional drugs without ulcerogenic effects. This research offers a pathway for developing safer antiinflammatory drugs (Auzzi et al., 1983).
Molecular Probes for Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been synthesized as high-affinity antagonists for the human A2A adenosine receptor, providing valuable pharmacological probes for studying this receptor in various health conditions (Kumar et al., 2011).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-6-12-16-7-11(13(15)18(12)17-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXSZYOHAIQUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)



![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)




![N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2643176.png)



